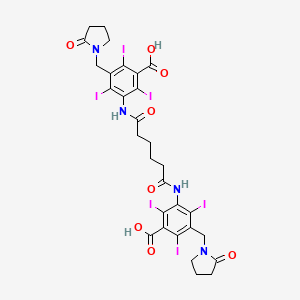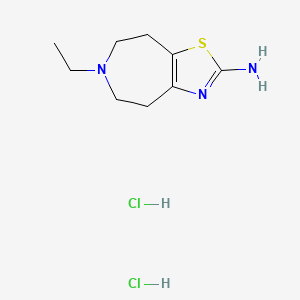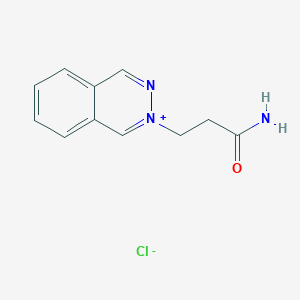
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride is a chemical compound with the molecular formula C11H12ClN3O . It belongs to the class of phthalazines, which are bioactive heterocycles with a wide range of applications in the pharmaceutical and agrochemical fields . This compound is known for its potential biological activities and pharmacological properties.
Métodos De Preparación
The preparation of 2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride involves synthetic routes that typically include the Mannich-type addition of silyl ketene acetals to in situ generated N-acylphthalazinium chlorides . The reaction conditions often involve the use of a tert-leucine derived thiourea as a hydrogen-bond donor catalyst
Análisis De Reacciones Químicas
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silyl ketene acetals and tert-leucine derived thiourea . The major products formed from these reactions include dihydro- and tetrahydro-phthalazines, phthalazones, and piperazic acid homologues .
Aplicaciones Científicas De Investigación
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride has several scientific research applications. It is used in the synthesis of biologically relevant molecules, including dihydrophthalazines and phthalazones . These compounds have shown potential as histamine antagonists, AMPA receptor modulators, and dihydrofolate reductase inhibitors . Additionally, phthalazine derivatives are known for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities .
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through the Mannich-type addition reaction, where silyl ketene acetals react with N-acylphthalazinium chlorides . This reaction is catalyzed by a tert-leucine derived thiourea, which acts as a hydrogen-bond donor . The resulting products, such as dihydrophthalazines and phthalazones, interact with various biological targets, including histamine receptors and AMPA receptors .
Comparación Con Compuestos Similares
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride can be compared with other similar compounds, such as azelastine and cilazapril . Azelastine is a phthalazone derivative that acts as a histamine antagonist and is used for the treatment of allergic rhinitis . Cilazapril is a piperazic acid derivative used for the treatment of hypertension . The uniqueness of this compound lies in its potential to form a variety of biologically relevant molecules through the Mannich-type addition reaction .
Propiedades
Número CAS |
41067-34-9 |
|---|---|
Fórmula molecular |
C11H12ClN3O |
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
3-phthalazin-2-ium-2-ylpropanamide;chloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-11(15)5-6-14-8-10-4-2-1-3-9(10)7-13-14;/h1-4,7-8H,5-6H2,(H-,12,15);1H |
Clave InChI |
WTFYKIFJQYTTNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=[N+](N=CC2=C1)CCC(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
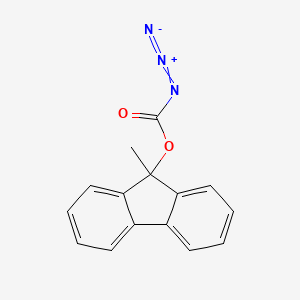
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)

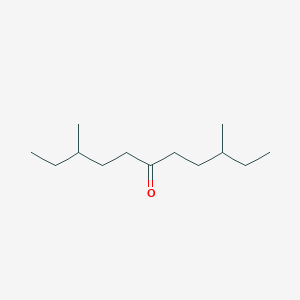
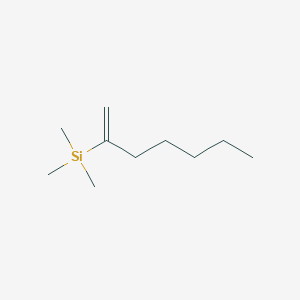
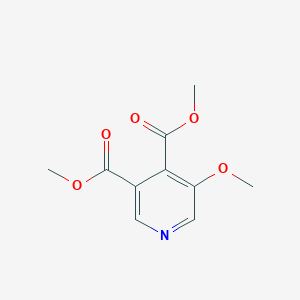

![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
